molecular formula C24H27N5O B11198989 1-(2,3-Dimethylphenyl)-3-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea

1-(2,3-Dimethylphenyl)-3-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea

Cat. No.: B11198989
M. Wt: 401.5 g/mol
InChI Key: QFZXKNHMRPZYIC-UHFFFAOYSA-N
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Description

3-(2,3-DIMETHYLPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA is a complex organic compound that features a combination of phenyl, piperidine, and pyridazine moieties. This compound is of interest due to its potential pharmacological activities and its structural uniqueness, which allows for diverse chemical interactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-DIMETHYLPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves multi-step organic reactions. One common approach includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides access to pharmacologically active pyridazinones, which can be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-DIMETHYLPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

3-(2,3-DIMETHYLPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3-DIMETHYLPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives and piperidine-containing molecules. Examples are:

Uniqueness

The uniqueness of 3-(2,3-DIMETHYLPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA lies in its combined structural features, which allow for a broad range of chemical reactions and biological interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H27N5O

Molecular Weight

401.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-3-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]urea

InChI

InChI=1S/C24H27N5O/c1-17-8-6-11-21(18(17)2)26-24(30)25-20-10-7-9-19(16-20)22-12-13-23(28-27-22)29-14-4-3-5-15-29/h6-13,16H,3-5,14-15H2,1-2H3,(H2,25,26,30)

InChI Key

QFZXKNHMRPZYIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4)C

Origin of Product

United States

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